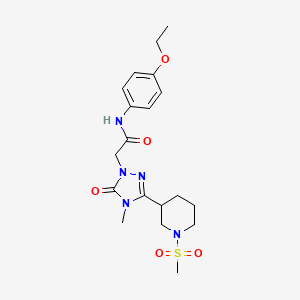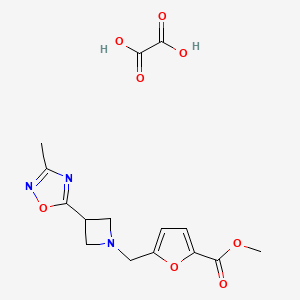
Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate involves complex organic reactions, focusing on the formation of the 1,2,4-oxadiazol ring and its integration with other heterocyclic structures. Techniques often employ condensation reactions, cycloadditions, and substitutions to create the desired molecular architecture. For example, derivatives of 1,2,4-oxadiazoles and furazans have been synthesized through reactions involving acetylation, Mannich base formation, and cyclization processes (Koparır, Çetin, & Cansiz, 2005).
Molecular Structure Analysis
The molecular structure of related compounds is confirmed through spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. These techniques allow for the detailed characterization of the compound's molecular framework, including the confirmation of the oxadiazol ring and its substitution patterns (Yu et al., 2017).
Chemical Reactions and Properties
Compounds featuring 1,2,4-oxadiazol rings and azetidinyl groups undergo various chemical reactions, including acylation, oxidation, and nucleophilic substitutions. These reactions can alter the chemical properties of the compounds, making them suitable for a range of applications. For instance, the acylation of amino groups and the transformation of the oxadiazole ring highlight the compound's reactivity and potential for further chemical modifications (Stepanov, Dashko, & Stepanova, 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are determined through analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TG). These properties are crucial for understanding the compound's stability and suitability for various applications (Yu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental aspects of these compounds. Studies often explore the compounds' reactivity in the context of synthesizing new derivatives or understanding their mechanism of action in potential applications (Stepanov, Dashko, & Stepanova, 2019).
科学的研究の応用
Synthesis and Characterization
- Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is part of a class of compounds synthesized from furan-2-carboxylic acid hydrazide. These compounds, including variants like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, have been explored for their structural properties using methods such as IR and 1H-NMR spectra (Koparır, Çetin, & Cansiz, 2005).
Application in Energetic Materials
- Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which include structures related to methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate, are utilized in the synthesis of insensitive energetic materials. These materials are characterized by properties such as moderate thermal stabilities and insensitivity to impact and friction (Yu et al., 2017).
Exploration in Heterocyclic Chemistry
- The compound belongs to a category of chemicals used in the synthesis of various heterocyclic compounds. For instance, 5-Arylfuran-2-carboxylic acids and their applications in the synthesis of 1,2,4-thiadiazole and 1,3,4-oxadiazole derivatives have been extensively studied, highlighting the versatility of these compounds in heterocyclic chemistry (Gorak et al., 2009).
Pharmaceutical Potential
- The pharmaceutical industry explores these compounds for their potential as drug precursors. Derivatives like azetidine, pyrrolidine, and piperidine, which share structural similarities with methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate, are investigated for their potential in treating conditions such as migraines (Habernickel, 2001).
特性
IUPAC Name |
methyl 5-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4.C2H2O4/c1-8-14-12(20-15-8)9-5-16(6-9)7-10-3-4-11(19-10)13(17)18-2;3-1(4)2(5)6/h3-4,9H,5-7H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGSWRABTZLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=CC=C(O3)C(=O)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2487212.png)
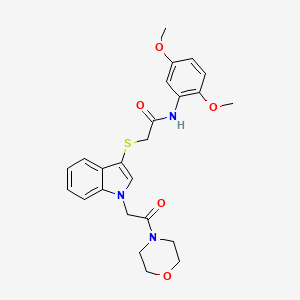
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)
![6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487216.png)
![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)
![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)
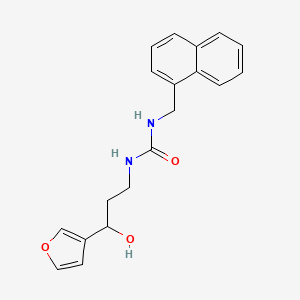
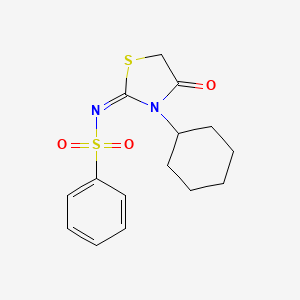
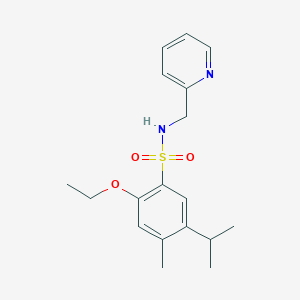
![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)
